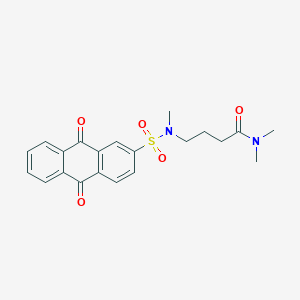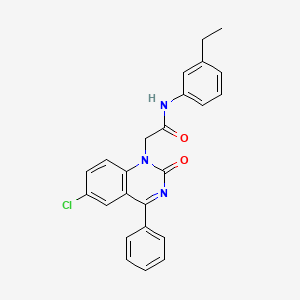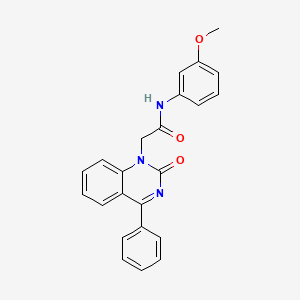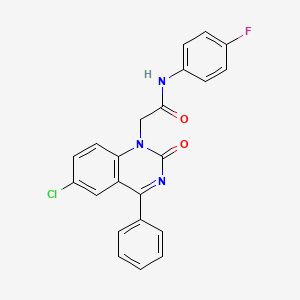
N,N-dimethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including two amide groups and a sulfonamide group. The presence of these groups suggests that the compound could participate in a variety of chemical reactions, particularly those involving nucleophilic attack or acid-base interactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the anthracene core, followed by functionalization to introduce the amide and sulfonamide groups. Without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a 9,10-dihydroanthracene core, which is a polycyclic aromatic hydrocarbon. Attached to this core are various functional groups, including amide and sulfonamide groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of its functional groups. The amide and sulfonamide groups, for example, are polar and can participate in hydrogen bonding, which could influence the compound’s reactivity in solution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups and the large aromatic system could influence its solubility, melting point, boiling point, and other physical properties .Aplicaciones Científicas De Investigación
Nonlinear Optical Materials
DSDNS exhibits promising nonlinear optical (NLO) properties. Its crystal structure, determined by single crystal X-ray diffraction, reveals a monoclinic system with space group C2/c. The material displays positive photoconductivity and high tolerance against laser damage at 1064 nm. These features position DSDNS as a potential candidate for designing nonlinear optical devices and optical limiters .
Terahertz (THz) Wave Generation
DSDNS can be harnessed for THz wave generation. Understanding its refraction and absorption properties in the terahertz range is crucial for applications in imaging, communication, and spectroscopy. Further research in this area could unlock novel THz devices .
White Light Emission
The luminescence properties of DSDNS suggest its suitability for white light applications. Its chromaticity diagram indicates that it could contribute to white light sources. Researchers may explore its use in lighting technology or displays .
Integrated Photonics Systems
Organic nonlinear optical crystals like DSDNS offer advantages over inorganic counterparts due to intermolecular charge transfer and strong coulomb interactions. These properties make them attractive for integrated photonics systems, ultra-fast communication technologies, and high optical susceptibilities .
Synthesis of Other Compounds
DSDNS contains N, C, H, and O atoms, making it a valuable building block for synthesizing diverse compounds. Researchers can explore its reactivity in reactions involving N, N-dimethylformamide (DMF) or N, N-dimethylacetamide (DMAc) .
Material Stability Studies
DSDNS remains stable up to 273 °C, which is essential for practical applications. Investigating its thermal behavior and tolerance under various conditions can guide material design and usage .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N,N-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-22(2)19(24)9-6-12-23(3)29(27,28)14-10-11-17-18(13-14)21(26)16-8-5-4-7-15(16)20(17)25/h4-5,7-8,10-11,13H,6,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVPRGRKPQNUNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6543551.png)
![2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6543554.png)
![N-[4-({2-[(3,4-difluorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide](/img/structure/B6543559.png)
![4-fluoro-N-[4-({2-[(2-methoxyphenyl)formamido]ethyl}carbamoyl)phenyl]benzamide](/img/structure/B6543568.png)
![N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide](/img/structure/B6543581.png)
![N-[4-({2-[(furan-2-yl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide](/img/structure/B6543582.png)
![4-methyl-N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)benzamide](/img/structure/B6543585.png)
![ethyl 2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate](/img/structure/B6543592.png)
![N-[(4-chlorophenyl)methyl]-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide](/img/structure/B6543594.png)



![4-bromo-3-ethoxy-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B6543625.png)
![4-bromo-N-[(furan-2-yl)methyl]-5-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B6543629.png)